

An In-depth Technical Guide to P2Y14 Receptor Activation by MRS2690

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MRS2690**

Cat. No.: **B10772397**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.^{[1][2]} It is specifically classified under the Gi-coupled P2Y12-like subfamily.^{[1][3]} The receptor is endogenously activated by uridine diphosphate (UDP) and various UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.^{[1][3][4][5]} P2Y14R is expressed in numerous tissues, with prominent levels in immune and inflammatory cells like neutrophils and mast cells, as well as in epithelial cells, adipocytes, and the brain.^{[4][6][7]} Its activation is implicated in a range of physiological and pathophysiological processes, including immune responses, inflammation, cell migration, and metabolic regulation.^{[3][6][8][9]}

MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor.^{[10][11]} As an analogue of UDP-glucose, it serves as a critical pharmacological tool for elucidating the receptor's signaling pathways and physiological functions.^{[3][11]} This guide provides a comprehensive technical overview of P2Y14R activation by **MRS2690**, focusing on quantitative data, signaling mechanisms, and detailed experimental protocols.

Data Presentation: Quantitative Analysis of P2Y14 Agonists

The potency and efficacy of **MRS2690** compared to endogenous ligands are critical for experimental design and data interpretation.

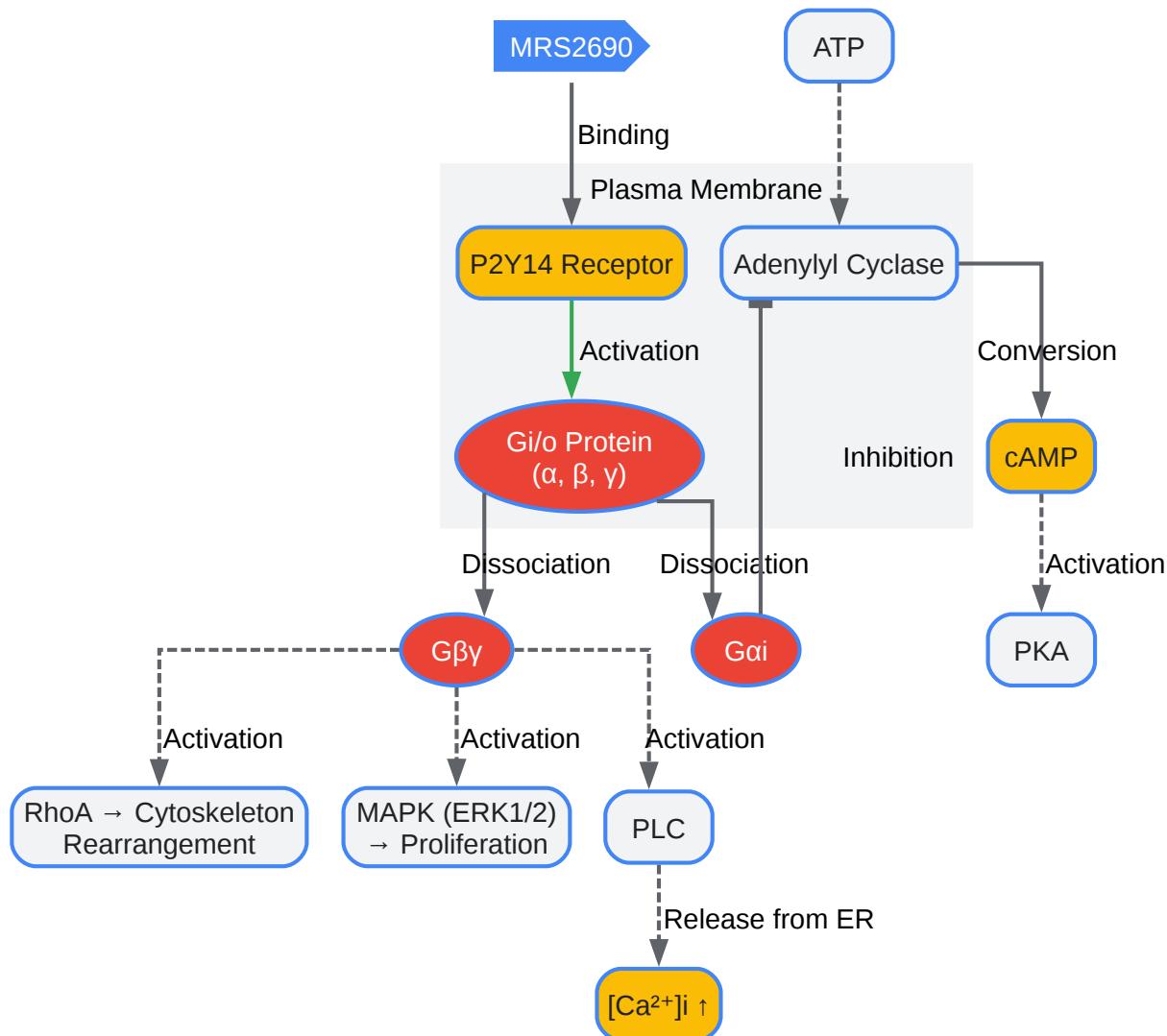
Table 1: Potency and Efficacy of P2Y14 Receptor Agonists

Agonist	Potency (EC50)	Relative Potency	Cell System/Assay	Source
MRS2690	49 nM	~7-fold higher than UDP-glucose	Not specified	[10][12]
UDP-glucose	~343 nM (inferred)	Reference	Not specified	[10]
UDP	More potent than UDP-glucose	5-fold more potent than UDP-glucose	P2Y14-HEK293, C6 glioma, CHO cells / cAMP assay	[4]

Table 2: Binding Affinity of Ligands to P2Y14 Receptor

Ligand	Affinity (KD)	Cell System/Assay	Source
[³ H]UDP	10 nM	Membranes from HEK cells expressing P2Y14 / Radioligand binding assay	[13]

P2Y14 Receptor Signaling Pathways


Activation of the P2Y14 receptor by **MRS2690** initiates a cascade of intracellular signaling events, primarily through the Gi alpha subunit and the G $\beta\gamma$ dimer.

Primary Gi-Mediated Pathway: The canonical signaling pathway for P2Y14R involves the Gi protein.[1][3] Upon agonist binding, the activated G α_i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][14] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA).[14] This

pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gi proteins.[\[4\]](#)

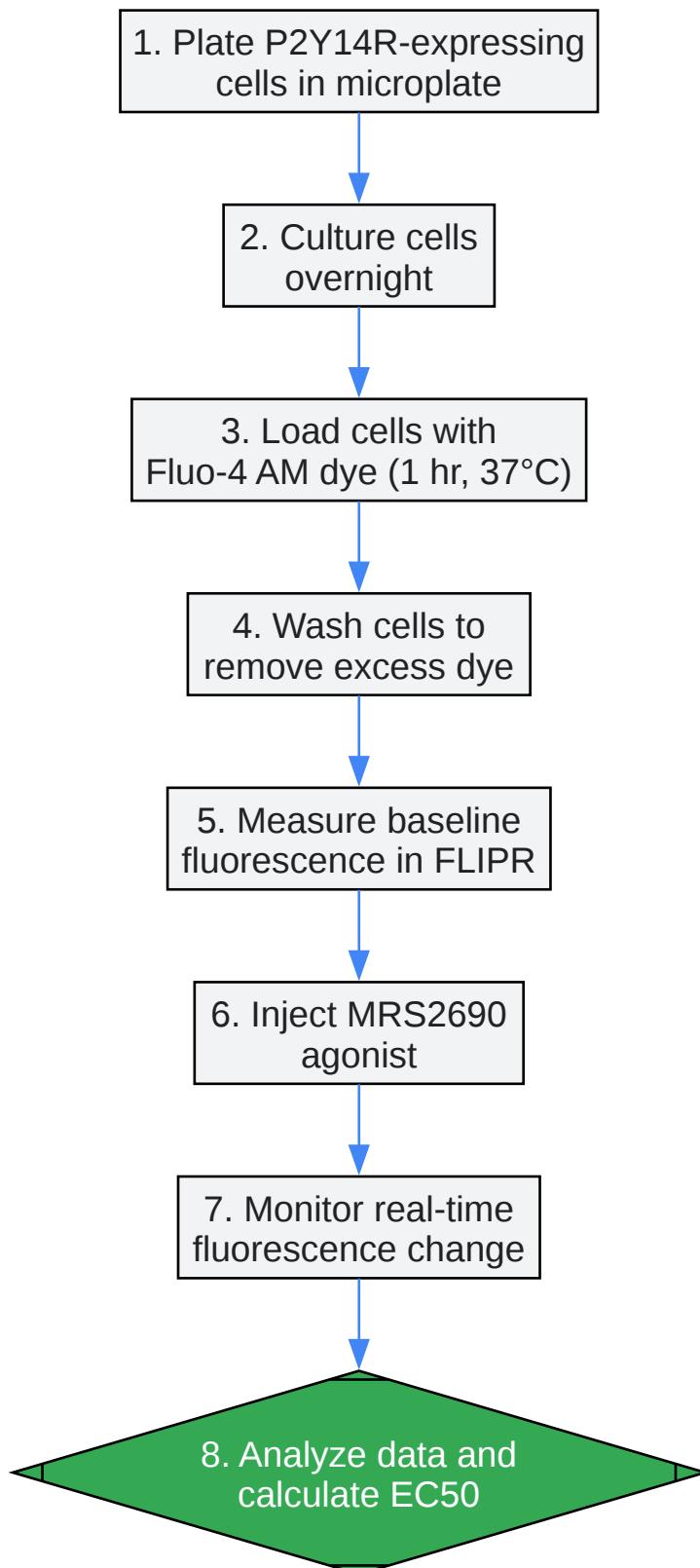
Other Signaling Pathways: Beyond cAMP inhibition, P2Y14R activation can trigger other important signaling cascades:

- **MAPK Pathway:** P2Y14R activation can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2. This response is also pertussis toxin-sensitive, indicating it is downstream of Gi activation.[\[4\]\[15\]](#)
- **RhoA Activation:** In human neutrophils, UDP-glucose has been shown to promote the robust activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and cell migration (chemotaxis).[\[16\]](#)
- **Intracellular Calcium (Ca^{2+}) Mobilization:** While P2Y14R is primarily Gi-coupled, its activation can lead to an increase in intracellular Ca^{2+} .[\[4\]\[17\]](#) This is often studied in engineered cell systems where the receptor is co-expressed with a chimeric $\text{G}\alpha\text{q}/\text{i}$ protein, which redirects the Gi-coupled signal to the Gq pathway, activating phospholipase C (PLC) and subsequent Ca^{2+} release from intracellular stores.[\[4\]](#) In some native cells, this Ca^{2+} response is pertussis toxin-sensitive, suggesting it may be mediated by the $\text{G}\beta\gamma$ subunits of the Gi protein activating PLC.[\[4\]\[18\]](#)

[Click to download full resolution via product page](#)

P2Y14 receptor signaling pathways activated by **MRS2690**.

Experimental Protocols


Detailed methodologies are essential for the accurate study of P2Y14R activation.

Intracellular Calcium (Ca^{2+}) Mobilization Assay

This assay is widely used to screen for compounds that modulate GPCR activity by measuring changes in intracellular calcium levels.[\[19\]](#) For Gi-coupled receptors like P2Y14, this often requires co-expression of a chimeric G protein.

- Objective: To measure the increase in intracellular Ca^{2+} concentration following P2Y14R activation by **MRS2690**.
- Materials:
 - HEK293 or COS-7 cells transiently or stably co-expressing the human P2Y14 receptor and a chimeric $\text{G}\alpha\text{q/i}$ protein.
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[\[20\]](#)
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - **MRS2690** and other test compounds.
 - Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with automated injection.[\[19\]](#)
- Protocol:
 - Cell Plating: Seed the engineered cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
 - Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in assay buffer for 1 hour at 37°C in the dark.
 - Washing: Gently wash the cells with assay buffer to remove excess dye.
 - Compound Addition & Measurement: Place the plate into the FLIPR instrument. Record a baseline fluorescence reading. The instrument's integrated pipettor then adds **MRS2690** (or other compounds) to the wells, and fluorescence is continuously monitored in real-time to detect the transient increase in intracellular Ca^{2+} .[\[19\]](#)[\[20\]](#)

- Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.

[Click to download full resolution via product page](#)

Workflow for a calcium mobilization assay.

cAMP Accumulation Assay

This assay directly measures the canonical output of Gi-coupled receptor activation.

- Objective: To quantify the inhibition of adenylyl cyclase activity by measuring the decrease in forskolin-stimulated cAMP levels.
- Materials:
 - P2Y14R-expressing cells (e.g., HEK293, C6 glioma).[\[4\]](#)
 - Forskolin (an adenylyl cyclase activator).
 - **MRS2690**.
 - cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
- Protocol:
 - Cell Culture: Culture P2Y14R-expressing cells to near confluence.
 - Pre-incubation: Pre-incubate cells with various concentrations of **MRS2690** for a short period (e.g., 15 minutes).
 - Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).[\[21\]](#)
 - Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release intracellular cAMP.
 - cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection kit.
- Data Analysis: The amount of cAMP produced in the presence of **MRS2690** is compared to the amount produced by forskolin alone. Data are used to generate a concentration-inhibition curve and calculate the IC50 value for the agonist.

Radioligand Binding Assay

This assay determines the affinity of ligands for the P2Y14 receptor.

- Objective: To measure the binding affinity (KD or Ki) of **MRS2690** by competing with a radiolabeled ligand.
- Materials:
 - Membrane preparations from HEK cells expressing a high level of the P2Y14 receptor.[13][22]
 - Radioligand, typically [³H]UDP.[13][22]
 - Unlabeled **MRS2690** and other competitor ligands.
 - Binding buffer.
 - Glass fiber filters and a cell harvester for rapid filtration.
 - Scintillation counter.
- Protocol:
 - Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of unlabeled **MRS2690**.
 - Incubation: Incubate the mixture for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]
 - Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]
 - Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
 - Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]

- Data Analysis: The amount of radioactivity on the filters represents the amount of bound [³H]UDP. The data are used to generate a competition curve, from which the Ki value for **MRS2690** can be calculated using the Cheng-Prusoff equation.

Conclusion

MRS2690 is an invaluable tool for probing the function of the P2Y14 receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in cellular processes.[10][11] Through its primary Gi-mediated inhibition of adenylyl cyclase and modulation of other key pathways like MAPK and RhoA, P2Y14R activation by **MRS2690** can influence a wide array of physiological responses, particularly in the context of immunity and inflammation.[4][16] The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the complex biology of the P2Y14 receptor and evaluate its potential as a therapeutic target for various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [genecards.org](https://www.genecards.org) [genecards.org]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2RY14 - Wikipedia [en.wikipedia.org]

- 8. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 11. pa2online.org [pa2online.org]
- 12. resources.tocris.com [resources.tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. cAMP cascade (PKA, Epac, adenylyl cyclase, Gi, and phosphodiesterases) regulates myelin phagocytosis mediated by complement receptor-3 and scavenger receptor-AI/II in microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1 β and chemokine CCL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2Y14 receptor activation of platelets induces Ca²⁺ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophyseal astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca²⁺ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Ca²⁺ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective coupling of type 6 adenylyl cyclase with type 2 IP₃ receptors mediates direct sensitization of IP₃ receptors by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to P2Y14 Receptor Activation by MRS2690]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10772397#p2y14-receptor-activation-by-mrs2690>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com